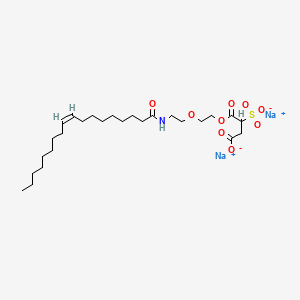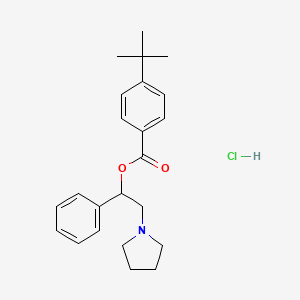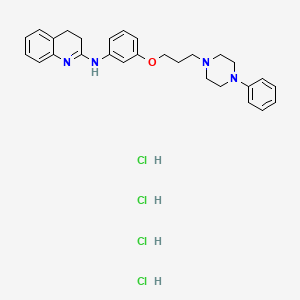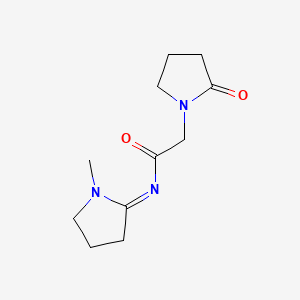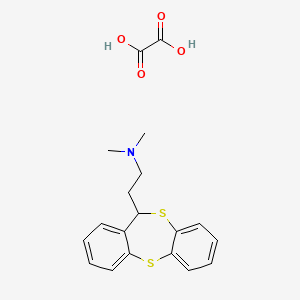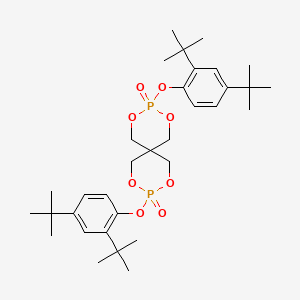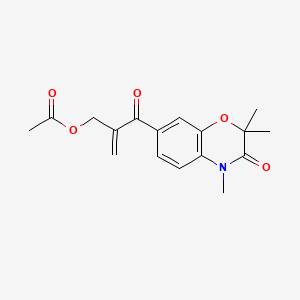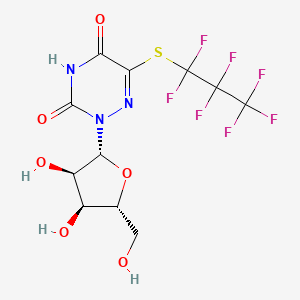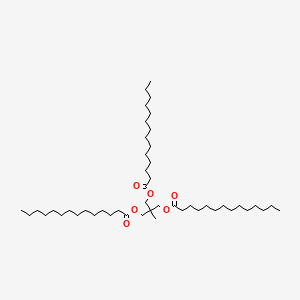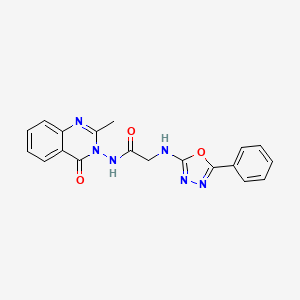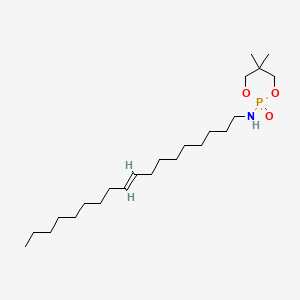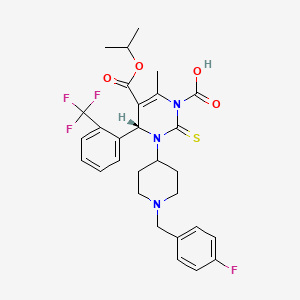
Dtpfpm, (R(-))-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dtpfpm, (R(-))- is a chiral compound with significant applications in various fields of science and industry. The compound’s unique stereochemistry makes it an important subject of study in asymmetric synthesis and catalysis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dtpfpm, (R(-))- typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method includes the reaction of diethylene triamine penta methylene phosphonic acid with specific reagents under controlled conditions . The reaction conditions often require precise temperature control and the use of solvents to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of Dtpfpm, (R(-))- is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yield. The use of advanced separation techniques, such as chromatography, ensures the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Dtpfpm, (R(-))- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide.
Reduction: Reduction reactions often involve the use of sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where halides are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can produce a variety of substituted phosphonic acids.
Wissenschaftliche Forschungsanwendungen
Dtpfpm, (R(-))- has a wide range of applications in scientific research:
Chemistry: Used as a ligand in asymmetric catalysis to produce enantiomerically pure compounds.
Biology: Studied for its potential role in enzyme inhibition and as a biochemical probe.
Medicine: Investigated for its therapeutic potential in treating certain diseases.
Industry: Utilized in the production of flame retardants and antibacterial agents.
Wirkmechanismus
The mechanism by which Dtpfpm, (R(-))- exerts its effects involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction often involves hydrogen bonding and van der Waals forces, which stabilize the compound-enzyme complex.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethylene triamine penta methylene phosphonic acid: Similar in structure but lacks the chiral center.
Diketopyrrolopyrrole-based polymers: Used in similar applications but differ in their electronic properties.
Uniqueness
Dtpfpm, (R(-))- is unique due to its chiral nature, which allows it to be used in asymmetric synthesis and catalysis. This property makes it more effective in producing enantiomerically pure compounds compared to its achiral counterparts.
Eigenschaften
CAS-Nummer |
135100-64-0 |
|---|---|
Molekularformel |
C29H31F4N3O4S |
Molekulargewicht |
593.6 g/mol |
IUPAC-Name |
(4R)-3-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]-6-methyl-5-propan-2-yloxycarbonyl-2-sulfanylidene-4-[2-(trifluoromethyl)phenyl]-4H-pyrimidine-1-carboxylic acid |
InChI |
InChI=1S/C29H31F4N3O4S/c1-17(2)40-26(37)24-18(3)35(28(38)39)27(41)36(25(24)22-6-4-5-7-23(22)29(31,32)33)21-12-14-34(15-13-21)16-19-8-10-20(30)11-9-19/h4-11,17,21,25H,12-16H2,1-3H3,(H,38,39)/t25-/m1/s1 |
InChI-Schlüssel |
XPHFIUPUWYTQQV-RUZDIDTESA-N |
Isomerische SMILES |
CC1=C([C@H](N(C(=S)N1C(=O)O)C2CCN(CC2)CC3=CC=C(C=C3)F)C4=CC=CC=C4C(F)(F)F)C(=O)OC(C)C |
Kanonische SMILES |
CC1=C(C(N(C(=S)N1C(=O)O)C2CCN(CC2)CC3=CC=C(C=C3)F)C4=CC=CC=C4C(F)(F)F)C(=O)OC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


